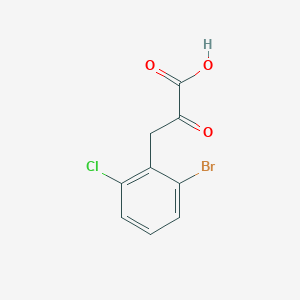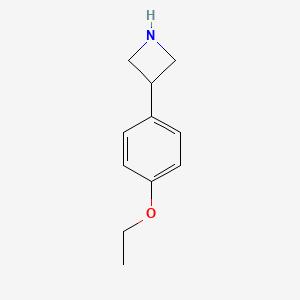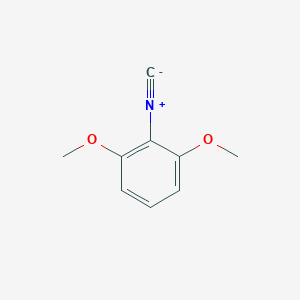
2-Isocyano-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-1,3-dimethoxybenzene is an organic compound characterized by the presence of an isocyano group and two methoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,3-dimethoxybenzene typically involves the reaction of 2-bromo-1,3-dimethoxybenzene with an isocyanide source. One common method includes the use of n-butyl lithium as a base in tetrahydrofuran solvent, followed by the addition of an isocyanide reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the isocyano group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidative Couplings: Silver acetate catalyzed processes using tert-butyl hydroperoxide as an oxidant.
Photochemical Reactions: Utilizing organic photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene under room temperature.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Isocyano-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isocyano-1,3-dimethoxybenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group, with its unique electronic structure, can participate in multicomponent reactions, forming complex molecules through carbon-carbon and carbon-heteroatom bond formation .
Comparison with Similar Compounds
2-Isothiocyanato-1,3-dimethoxybenzene: Similar structure but with a thiocyanate group instead of an isocyano group.
2-Isocyano-1,3-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-isocyano-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9NO2/c1-10-9-7(11-2)5-4-6-8(9)12-3/h4-6H,2-3H3 |
InChI Key |
IGNWDJGTCNZGGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)

![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)

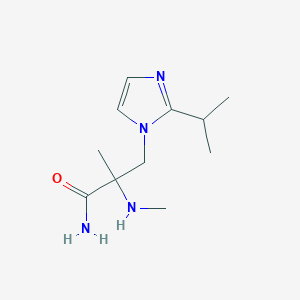
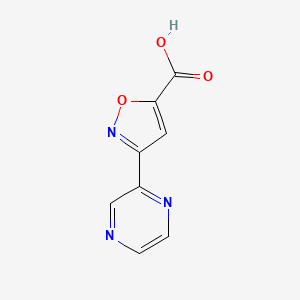
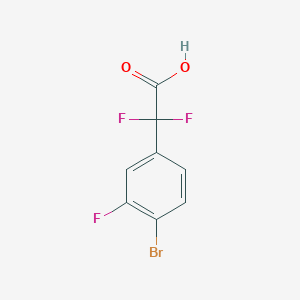
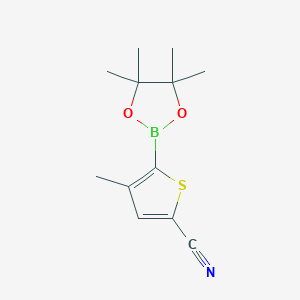
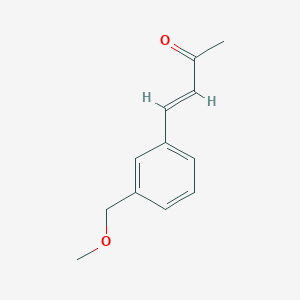
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)
